molecular formula C14H12N2O3 B14925685 2-(1-ethyl-1H-pyrazol-5-yl)-3-hydroxy-4H-chromen-4-one

2-(1-ethyl-1H-pyrazol-5-yl)-3-hydroxy-4H-chromen-4-one

Cat. No.: B14925685
M. Wt: 256.26 g/mol
InChI Key: IMOQTPCQZGYIKA-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-pyrazol-5-yl)-3-hydroxy-4H-chromen-4-one is a heterocyclic compound that features both pyrazole and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)-3-hydroxy-4H-chromen-4-one typically involves multi-step reactions. One common method includes the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-hydroxy-4H-chromen-4-one under acidic or basic conditions. The reaction may require a catalyst such as p-toluenesulfonic acid or a base like sodium hydroxide to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-5-yl)-3-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chromenone moiety can be reduced to form a dihydro derivative.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenating agents or nucleophiles like amines can be employed.

Major Products

    Oxidation: Formation of 2-(1-ethyl-1H-pyrazol-5-yl)-3-oxo-4H-chromen-4-one.

    Reduction: Formation of 2-(1-ethyl-1H-pyrazol-5-yl)-3-hydroxy-4,4-dihydrochromen-4-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism by which 2-(1-ethyl-1H-pyrazol-5-yl)-3-hydroxy-4H-chromen-4-one exerts its effects can vary depending on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can include inhibition of kinases or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-ethyl-1H-pyrazol-5-yl)-3-oxo-4H-chromen-4-one
  • 2-(1-ethyl-1H-pyrazol-5-yl)-3-hydroxy-4,4-dihydrochromen-4-one
  • 2-(1-ethyl-1H-pyrazol-5-yl)-3-methoxy-4H-chromen-4-one

Uniqueness

2-(1-ethyl-1H-pyrazol-5-yl)-3-hydroxy-4H-chromen-4-one is unique due to its combination of pyrazole and chromenone moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-(2-ethylpyrazol-3-yl)-3-hydroxychromen-4-one

InChI

InChI=1S/C14H12N2O3/c1-2-16-10(7-8-15-16)14-13(18)12(17)9-5-3-4-6-11(9)19-14/h3-8,18H,2H2,1H3

InChI Key

IMOQTPCQZGYIKA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2=C(C(=O)C3=CC=CC=C3O2)O

Origin of Product

United States

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